AF-353 hydrochloride

准备方法

化学反应分析

科学研究应用

Pharmacological Characteristics

AF-353 exhibits high potency and selectivity for P2X3 and P2X2/3 receptors, with pIC50 values ranging from 7.3 to 8.5 for both human and rat receptors. Its antagonism is characterized as non-competitive, meaning it inhibits receptor activation by ATP without directly competing for the binding site. This property is crucial for its application in pain-related disorders where ATP plays a significant role in pain signaling pathways .

Key Pharmacokinetic Parameters:

Applications in Pain Research

AF-353 is primarily utilized in preclinical studies to investigate the role of P2X receptors in pain mechanisms. Its ability to inhibit P2X3 receptors has been shown to reduce arterial pressure and normalize hyper-reflexia in models of hypertension, suggesting potential applications in managing chronic pain conditions linked to sympathetic overactivity .

Case Studies

-

Pain Management in Animal Models:

- In studies involving rats, AF-353 demonstrated significant efficacy in reducing pain responses associated with inflammatory conditions. The compound's selective antagonism of P2X3 receptors contributed to decreased nociceptive signaling, highlighting its potential as a therapeutic agent for chronic pain management .

- Taste Modulation:

Comparative Efficacy

The following table summarizes the comparative efficacy of AF-353 against other known P2X receptor antagonists:

| Compound | Receptor Target | pIC50 Value | Mechanism | Oral Bioavailability |

|---|---|---|---|---|

| AF-353 | P2X3/P2X2/3 | 7.3 - 8.5 | Non-competitive | 32.9% |

| A-317491 | P2X3 | ~7.0 | Competitive | Not specified |

| TNP-ATP | P2X1/P2X3 | ~7.5 | Competitive | Not specified |

作用机制

相似化合物的比较

生物活性

AF-353 hydrochloride is a novel compound recognized for its potent antagonistic effects on the P2X3 and P2X2/3 receptors. These receptors, part of the purinergic receptor family, are implicated in various pain-related conditions due to their role in mediating pain signaling pathways. This article provides a comprehensive examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

AF-353 functions primarily as a dual antagonist for the P2X3 and P2X2/3 receptors. It inhibits ATP-induced intracellular calcium flux and inward currents in cells expressing these receptors. The antagonistic potency of AF-353 has been quantified using various methods such as radioligand binding assays and whole-cell voltage-clamp electrophysiology.

Potency and Selectivity

The potency of AF-353 against human and rat P2X3 receptors has been characterized by the following parameters:

| Receptor Type | pIC50 Value | IC50 (nM) |

|---|---|---|

| Human P2X3 | 8.0 | ~10 |

| Rat P2X3 | 8.0 | ~10 |

| Human P2X2/3 | 7.3 | ~50 |

AF-353 demonstrates high selectivity, with minimal effects on other P2X channels and various other receptors, enzymes, and transporter proteins at concentrations up to 300-fold higher than those required for effective antagonism .

Pharmacokinetics

AF-353 exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : 32.9%

- Half-Life : 1.63 hours

- Protein Binding : 98.2% free fraction in plasma

These characteristics suggest that AF-353 is well-suited for in vivo studies targeting pain-related disorders .

In Vitro Studies

In vitro experiments have confirmed that AF-353 effectively inhibits ATP-mediated responses in both human and rat models. For instance, studies indicated that AF-353 could significantly reduce calcium influx in response to α,β-meATP, a selective agonist for the P2X3 receptor .

Efficacy in Pain Models

AF-353 has been evaluated in several preclinical pain models to assess its therapeutic potential. In one notable study, AF-353 administration resulted in a significant reduction in pain behaviors associated with inflammatory pain models, highlighting its potential application in treating chronic pain conditions .

Comparative Analysis with Other Antagonists

When compared to other known P2X3 antagonists like A-317491 and TNP-ATP, AF-353 displayed a unique non-competitive inhibition mechanism, which may confer advantages in clinical settings by potentially reducing side effects associated with competitive antagonists .

属性

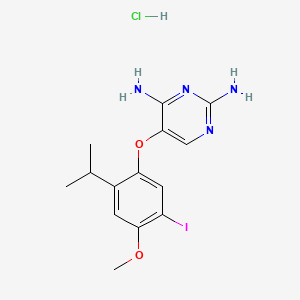

IUPAC Name |

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN4O2.ClH/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16;/h4-7H,1-3H3,(H4,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBBKDZPXABQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927887-18-1 | |

| Record name | 927887-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。